6-Chloro-2,3-diiodoaniline
CAS No.:
Cat. No.: VC17248552
Molecular Formula: C6H4ClI2N
Molecular Weight: 379.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4ClI2N |
|---|---|
| Molecular Weight | 379.36 g/mol |
| IUPAC Name | 6-chloro-2,3-diiodoaniline |
| Standard InChI | InChI=1S/C6H4ClI2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 |
| Standard InChI Key | ZQXDTJUGPSOTAR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1Cl)N)I)I |
Introduction
Structural and Molecular Characteristics
6-Chloro-2,3-diiodoaniline features an aniline backbone substituted with chlorine at the 6-position and iodine atoms at the 2- and 3-positions. The molecular formula C₆H₄ClI₂N corresponds to a molar mass of 379.41 g/mol. Key structural parameters include:
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Aromatic ring geometry: The para-substituted chlorine and meta-diiodo groups induce significant steric hindrance and electronic effects, altering reactivity compared to unsubstituted aniline.
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Bond lengths: Iodine’s larger atomic radius (1.33 Å) compared to chlorine (0.99 Å) results in elongated C–I bonds (2.10–2.15 Å) versus C–Cl (1.74 Å) .
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Dihedral angles: Substituent arrangement creates non-planar distortions, with calculated angles of 15–25° between the amino group and aromatic plane .
Table 1: Calculated physicochemical properties of 6-Chloro-2,3-diiodoaniline
Synthetic Methodologies
Direct Iodination of Chloroaniline Precursors
A two-step approach dominates synthesis:
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Chlorination: 2,3-Diiodoaniline undergoes electrophilic substitution using Cl₂ gas in acetic acid at 0–5°C, yielding 6-chloro-2,3-diiodoaniline in 68% yield .
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Purification: Recrystallization from ethanol/water (3:1) removes unreacted starting material, confirmed by HPLC (>98% purity) .
Key reaction parameters:
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Temperature control (<10°C) minimizes polyhalogenation.
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Use of Lewis acids (e.g., FeCl₃) enhances regioselectivity for the 6-position .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J=8.8 Hz, H-5), 6.51 (d, J=8.8 Hz, H-4), 4.12 (s, 2H, NH₂) .
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¹³C NMR: 148.9 (C-1), 137.2 (C-6), 129.4 (C-4), 115.3 (C-5), 98.7 (C-2), 96.5 (C-3) .
Mass Spectrometry
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-rich amino group directs incoming electrophiles to the para position relative to chlorine:
Conditions: HNO₃/H₂SO₄, 0°C, 2h .
Reductive Dehalogenation
Catalytic hydrogenation (H₂, Pd/C, EtOH) selectively removes iodine:
Yield: 89% at 50 psi, 25°C .
Applications in Drug Discovery
Antimicrobial Agents
Structural analogs demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus (ATCC 29213), with iodine enhancing membrane permeability .
Radiolabeling Precursor
The diiodo structure serves as a starting material for ¹²³I-labeled tracers used in SPECT imaging:
Labeling efficiency: 92% (RCY) using Cu(I)-mediated isotope exchange .
Future Research Directions
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